molecular formula C8ClF16I B1174178 1,3-Diphenylbutane CAS No. 17293-55-9

1,3-Diphenylbutane

Cat. No.: B1174178
CAS No.: 17293-55-9
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Description

1,3-Diphenylbutane is a useful research compound. Its molecular formula is C8ClF16I. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbutan-2-ylbenzene
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InChI

InChI=1S/C16H18/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3
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InChI Key

PDINXYLAVFUHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
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DSSTOX Substance ID

DTXSID00862685
Record name 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene
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Molecular Weight

210.31 g/mol
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CAS No.

1520-44-1, 17293-53-7, 17293-55-9
Record name 1,1′-(1-Methyl-1,3-propanediyl)bis[benzene]
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Record name 1,3-Diphenylbutane
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Record name Butane, 1,3-diphenyl-, (+)
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Record name Butane, 1,3-diphenyl-, (-)
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Record name Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis-
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Record name 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene
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Record name (1-methylpropane-1,3-diyl)dibenzene
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Synthetic Methodologies and Strategies for 1,3 Diphenylbutane

Classical Organic Synthesis Routes

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings. mt.comperiodicchemistry.com In the context of 1,3-diphenylbutane (B74984) synthesis, this can involve the reaction of an appropriate alkylating agent with benzene (B151609) in the presence of a Lewis acid catalyst.

The success of Friedel-Crafts alkylation heavily relies on the catalyst system and reaction conditions. Strong Lewis acids are typically employed to generate the carbocation electrophile from the alkyl halide or alkene. mt.com

Commonly used catalysts include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). mt.comperiodicchemistry.com For instance, this compound can be synthesized via the Friedel-Crafts alkylation of benzene using aluminum chloride as the catalyst under reflux conditions. Other Lewis acids like BF₃, SbCl₅, and AlBr₃ are also utilized in these types of reactions. libretexts.org The reaction is often carried out in a solvent, which can be an excess of the aromatic substrate itself (e.g., benzene) or other non-reactive solvents like nitrobenzene (B124822) or o-dichlorobenzene. sciencemadness.org Temperature control is crucial; reflux conditions (around 80–100°C) are often employed to balance the reaction rate with the potential for side reactions.

Catalyst SystemReactantsSolventTemperatureYieldReference
AlCl₃Benzene, Alkyl HalideBenzene (excess)Reflux (80-100°C)>80% (optimized)
FeCl₃Benzene, Alkyl HalideNot specifiedNot specifiedNot specified periodicchemistry.com
Dibenzylamine (B1670424) trifluoroacetate (B77799)Benzaldehyde (B42025), Acetophenone (B1666503)Toluene (B28343) or Dichloromethane (B109758)60–80°CNot specified

This table summarizes catalyst systems and conditions for reactions related to the synthesis of diphenylbutane structures.

The molar ratio of reactants and catalyst is a critical parameter that significantly influences the purity of this compound and the formation of byproducts. A large excess of benzene is often used to minimize polyalkylation, a common side reaction where more than one alkyl group is attached to the benzene ring. sciencemadness.orgiptsalipur.org This is because the initial product, an alkyl-substituted benzene, is often more reactive than benzene itself, making it susceptible to further alkylation. periodicchemistry.comiptsalipur.org

For example, in isotopic labeling studies for the synthesis of related diphenylalkanes, a specific molar ratio of substrate to AlCl₃ to benzene (e.g., 1:0.5:6) is crucial to minimize side reactions like automerization or rearrangement. The use of a large excess of the aromatic reactant helps to ensure that the alkylating agent is more likely to react with an unsubstituted benzene molecule rather than the mono-substituted product. sciencemadness.org Carbocation rearrangements are another significant side reaction, especially when using primary alkyl halides, which can lead to a mixture of isomers. iptsalipur.orglibretexts.org

Reduction Reactions of Precursor Carbonyl Compounds

An alternative and often more controlled route to this compound involves the reduction of precursor carbonyl compounds. This strategy allows for the precise construction of the carbon skeleton first, followed by the removal of the carbonyl functional group.

The synthesis of this compound can be achieved by the reduction of a suitable ketone precursor, such as 1,3-diphenyl-1-butanone. While direct reduction data for this specific conversion is limited in the provided search results, the reduction of ketones to alkanes is a standard transformation in organic synthesis. One common method is the Clemmensen reduction, which involves using amalgamated zinc and hydrochloric acid. Another is the Wolff-Kishner reduction, which utilizes hydrazine (B178648) and a strong base.

A related synthesis involves the condensation of phenylmagnesium bromide with ethyl n-butyrate or benzylmagnesium chloride with propiophenone (B1677668) to form the intermediate carbinols (1,1-diphenyl-1-butanol and 1,3-diphenyl-3-butanol, respectively). acs.org These carbinols can then be directly hydrogenated to the corresponding hydrocarbons, including this compound. acs.org

A common precursor for this compound is the α,β-unsaturated ketone, 1,3-diphenyl-2-buten-1-one (B1671007), also known as dypnone. nih.gov This intermediate can be synthesized through the aldol (B89426) condensation of benzaldehyde and acetophenone. google.comredalyc.orgwikipedia.org

The subsequent hydrogenation of 1,3-diphenyl-2-buten-1-one can yield this compound. This process typically involves the reduction of both the carbon-carbon double bond and the carbonyl group. Catalytic hydrogenation using transition metal catalysts like palladium (Pd) is a common method. researchgate.net For instance, in the transformation of acetophenone over a Pd HFAU catalyst, 1,3-diphenylbut-2-en-1-one (DPBO=) is formed and subsequently hydrogenated to 1,3-diphenylbutan-1-one (DPBO) over the palladium sites. researchgate.netcapes.gov.br Further reduction would lead to this compound. The hydrogenation of a similar compound, 4-phenyl-3-buten-2-one, has been studied, although conjugation with the phenyl group can slow the reaction rate. cdnsciencepub.com

Precursor CompoundReagents/CatalystProductReference
1,1-Diphenyl-1-butanolH₂/Catalyst1,1-Diphenylbutane (B1605752) acs.org
1,3-Diphenyl-3-butanolH₂/CatalystThis compound acs.org
1,3-Diphenyl-2-buten-1-oneH₂/Pd1,3-Diphenylbutan-1-one researchgate.netcapes.gov.br

This table illustrates the reduction of precursor alcohols and the hydrogenation of an unsaturated ketone in syntheses related to diphenylbutanes.

Catalytic and Stereoselective Synthesis

The catalytic and stereoselective synthesis of this compound is a significant area of research, aiming to produce specific stereoisomers of the molecule. This control is achieved through enantioselective carbon-carbon bond formation and asymmetric hydrodimerization reactions.

Enantioselective C-C Bond Formation

Enantioselective carbon-carbon bond formation is a key strategy for synthesizing chiral molecules like this compound. This approach involves the use of chiral catalysts to direct the formation of one enantiomer over the other.

The catalytic alkylation of aromatic aldehydes and ketones provides a versatile route to this compound and its derivatives. A common method involves the reaction between benzaldehyde and acetophenone. This process typically proceeds through a base-mediated enolate formation, where the α-hydrogen of acetophenone is removed to create a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate undergoes further reactions to yield this compound.

The synergistic combination of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis has also been shown to enable the enantioselective α-alkylation of aldehydes using simple olefins as coupling partners. princeton.edunih.gov This triple catalytic process allows for the construction of both cyclic and acyclic products from readily available starting materials. princeton.edunih.gov

Chiral catalysts are instrumental in achieving enantioselectivity. Dibenzylamine trifluoroacetate is a notable example of a chiral catalyst used in the synthesis of this compound derivatives. This catalyst facilitates enantioselective C-C bond formation by stabilizing the transition states during the reaction, which is typically an aldol condensation. The catalyst's structure influences the spatial arrangement of the reactants, favoring the formation of one enantiomer.

Primary aminothiourea derivatives have also been identified as effective catalysts for the enantioselective alkylation of α-arylpriopionaldehydes with diarylbromomethane. nih.gov Mechanistic studies suggest that these catalysts operate via a stepwise, SN1 pathway, induced by anion binding to the catalyst. nih.gov

Optimizing both regioselectivity and enantiomeric excess is a critical aspect of synthesizing this compound. Regioselectivity, which determines the position of the phenyl groups on the butane (B89635) chain, is directed toward the 1,3-diphenyl configuration by the nature of the catalytic process.

Enantiomeric excess (ee), a measure of the purity of a single enantiomer, is optimized by carefully selecting reaction parameters. Key factors include the catalyst loading, the solvent system, and the reaction temperature. For instance, using 5–10 mol% of dibenzylamine trifluoroacetate can lead to an enantiomeric excess greater than 90%. The choice of solvent, such as toluene or dichloromethane, can enhance the solubility of the aromatic reactants, while controlling the temperature (typically between 60–80°C) helps to balance kinetic control and the formation of side-products.

ParameterRecommended ConditionEffect
Catalyst Loading 5–10 mol%Ensures optimal enantiomeric excess (>90%)
Solvent System Toluene or DichloromethaneEnhances solubility of aromatic reactants
Temperature 60–80°CBalances kinetic control and side-product formation

Asymmetric Hydrodimerization of Styrene (B11656)

Asymmetric hydrodimerization of styrene presents another important pathway for the synthesis of chiral this compound. This method involves the dimerization of styrene in the presence of a chiral catalyst and a hydrogen source.

Chiral zirconium complexes have proven to be effective catalysts for the asymmetric hydrodimerization of styrene. researchgate.netmdpi.com Specifically, a chiral non-racemic [OSSO]Zr(CH₂Ph)₂ complex, when activated by methylaluminoxane (B55162) (MAO) in the presence of hydrogen, produces the chiral hydrodimer (S)-1,3-diphenylbutane with good selectivity over the achiral 1,4-diphenylbutane (B89690). researchgate.netletpub.com.cn

The use of an enantiopure (D, R, R) complex can achieve an enantioselectivity with an ee of 87%. sci-hub.se The distribution of the products indicates a preferential 2,1-insertion of styrene into the Zr-H bond. researchgate.netsci-hub.se The absolute configuration of the resulting chiral dimer and the influence of hydrogen pressure on the ratio of this compound to 1,4-diphenylbutane provide valuable insights into the regiochemistry and stereochemistry of the styrene insertion into the zirconium-hydrogen bond. researchgate.netacs.org

Catalyst SystemProductEnantiomeric Excess (ee)Key Finding
Chiral (Λ,R,R)-[OSSO]Zr(CH₂Ph)₂ / MAO / H₂(S)-1,3-diphenylbutaneGood selectivityPreferential 2,1-insertion of styrene into Zr-H bond researchgate.netletpub.com.cn
Enantiopure (D, R, R) complex / MAO(S)-1,3-diphenylbutane87%Demonstrates high enantioselectivity sci-hub.se
Regiochemistry and Stereochemistry of Styrene Insertion into Metal-Hydrogen Bonds

The insertion of styrene into metal-hydrogen (M-H) bonds is a critical step in several catalytic processes that can lead to the formation of this compound. The regiochemistry of this insertion, determining whether the phenyl group is placed at the 1 or 2 position of the resulting alkyl-metal intermediate, is influenced by both electronic and steric factors. chimia.chlibretexts.org

In the context of hydrodimerization of styrene catalyzed by certain zirconium complexes, the regiochemistry of styrene insertion into the zirconium-hydrogen (Zr-H) bond plays a pivotal role. researchgate.net Studies using chiral non-racemic zirconium complexes have shown that the formation of this compound versus its achiral isomer, 1,4-diphenylbutane, is dependent on the mode of styrene insertion. researchgate.netresearchgate.net A preferential 2,1-insertion of styrene into the Zr-H bond is indicated in the formation of (S)-1,3-diphenylbutane. researchgate.netsci-hub.se The steric hindrance of substituents on the catalyst can influence this regiochemistry; bulkier substituents can favor a primary insertion, leading to different product distributions. researchgate.netresearchgate.net

The stereochemistry of the insertion is also a key factor, particularly in asymmetric synthesis. The syn-coplanar arrangement of the alkene and the M-H bond during the insertion process dictates that the metal and the hydrogen atom add to the same face of the double bond. libretexts.org This syn-insertion mechanism is fundamental to controlling the stereochemical outcome of the reaction.

Control of Chiral Product Formation (e.g., (S)-1,3-Diphenylbutane)

The synthesis of enantiomerically pure forms of this compound, such as (S)-1,3-diphenylbutane, is a significant objective in asymmetric catalysis. The use of chiral catalysts is paramount in achieving this control. Chiral zirconium complexes, particularly those containing tetradentate [OSSO]-type bis(phenolato) ligands, have demonstrated effectiveness in the asymmetric hydrodimerization of styrene. researchgate.netsci-hub.se

For instance, the chiral non-racemic (Λ,R,R)-[OSSO]Zr(CH₂Ph)₂ complex, when activated by methylaluminoxane (MAO) in the presence of hydrogen, can produce (S)-1,3-diphenylbutane with good enantioselectivity. researchgate.netsci-hub.seletpub.com.cn The enantiomeric excess (ee) of the chiral product can be significant, with reports of up to 77% ee for (R)-1,3-diphenylbutane using a different chiral zirconocene (B1252598) catalyst. mdpi.com The absolute configuration of the resulting chiral dimer provides valuable insights into the stereochemistry of the styrene insertion into the Zr-H bond. researchgate.net The pressure of hydrogen gas is an important parameter in these reactions, as it can influence the ratio of this compound to 1,4-diphenylbutane. researchgate.netmolaid.com

The general approach involves the use of an enantiomerically pure catalyst that creates a chiral environment around the metal center, thereby directing the approach of the styrene monomer and controlling the stereochemical course of the insertion and subsequent reaction steps. mdpi.com

Advanced Synthetic Approaches

Beyond metal-catalyzed hydrodimerization, other synthetic strategies have been developed to produce this compound and its derivatives. One such advanced approach involves the use of nitrile intermediates.

Nitrile-Based Synthesis via Succinonitrile (B93025) Intermediates

A nitrile-based route offers an alternative pathway to this compound precursors, starting from more readily available reagents. This methodology hinges on the formation and subsequent transformation of a succinonitrile intermediate.

Condensation of Benzyl (B1604629) Cyanide and Benzaldehyde

The initial step in this synthetic sequence is the condensation reaction between benzyl cyanide and benzaldehyde. semanticscholar.org This reaction, often carried out in the presence of a cyanide catalyst such as sodium cyanide, is a type of benzoin (B196080) condensation. byjus.comwikipedia.org The cyanide ion acts as a nucleophile, attacking the aldehyde to form a cyanohydrin intermediate, which then undergoes further reaction to yield 2,3-diphenylsuccinonitrile. semanticscholar.orgwikipedia.org

Sequential Hydrogenation and Hydrolysis Pathways

The 2,3-diphenylsuccinonitrile intermediate is then converted to a diamine precursor through reduction. semanticscholar.org One method involves reaction with acetic anhydride (B1165640) and Raney nickel under a hydrogen atmosphere to form N,N'-(2,3-diphenylbutane-1,4-diyl)diacetamide. semanticscholar.org Subsequent hydrolysis of this diacetamide (B36884) under basic conditions yields 2,3-diphenylbutane-1,4-diamine. semanticscholar.orgresearchgate.net An alternative, less time-consuming pathway involves the direct conversion of the succinonitrile to the diamine using BF₃·THF. semanticscholar.org To obtain this compound itself, a deamination step, such as a Hofmann elimination, can be employed. This involves treating the diamine with excess methyl iodide followed by silver oxide and water to generate a quaternary ammonium (B1175870) intermediate. Upon heating, this intermediate eliminates trimethylamine (B31210) to produce 1,3-diphenylbut-1-ene, which is then hydrogenated over a palladium on carbon (Pd/C) catalyst to afford the final this compound product with high purity.

Stereochemical Control Directed by Nitrile Groups

The nitrile groups in the 2,3-diphenylsuccinonitrile intermediate can play a role in directing the stereochemistry of the subsequent reduction steps. The synthesis of 2,3-diphenylbutane-1,4-diamine via this route has been shown to exclusively produce the meso form. semanticscholar.org This stereochemical outcome is a result of the reaction pathway and the inherent stability of the intermediates. High-level DFT calculations have indicated that the meso form of the diamine is stabilized by intramolecular hydrogen bonds. researchgate.net This demonstrates the utility of nitrile groups in controlling the stereochemical configuration of the final product precursors.

Data Tables

Table 1: Catalyst Systems for Chiral this compound Synthesis

Catalyst Co-catalyst/Reagent Product Enantiomeric Excess (ee) Reference
(Λ,R,R)-[OSSO]Zr(CH₂Ph)₂ MAO, H₂ (S)-1,3-Diphenylbutane Good enantioselectivity researchgate.netsci-hub.seletpub.com.cn

Table 2: Nitrile-Based Synthesis of this compound Precursors

Starting Materials Intermediate Reagents for Conversion Final Precursor Reference
Benzyl Cyanide, Benzaldehyde 2,3-Diphenylsuccinonitrile 1. Acetic anhydride, Raney-Ni, H₂2. Basic hydrolysis meso-2,3-Diphenylbutane-1,4-diamine semanticscholar.org

Organometallic Intermediates and 1,3-Elimination Reactions

Advanced synthetic pathways to this compound utilize organometallic chemistry, specifically involving the generation of carbanion intermediates through the action of alkali metals. These carbanions then participate in intramolecular reactions to form the desired product.

Generation of Carbanion Intermediates using Alkali Metals

Carbanions are reactive intermediates where a carbon atom possesses a lone pair of electrons and a negative charge. numberanalytics.comlibretexts.org In the synthesis of this compound and its derivatives, carbanions are generated from precursors like 1,3-dimethoxy-1,1-diphenylbutane by reacting them with alkali metals such as lithium, sodium, or potassium. cdnsciencepub.com This process involves the transfer of electrons from the alkali metal to the organic substrate, leading to the formation of a carbanionic species. cdnsciencepub.com The stability and reactivity of the generated carbanion are influenced by factors like the inductive effect, hybridization, and the potential for resonance stabilization. libretexts.org

The precursor, 1,3-dimethoxy-1,1-diphenylbutane, is synthesized by reacting the dilithium (B8592608) dianion of benzophenone (B1666685) with propylene (B89431) oxide to form 1,1-diphenyl-1,3-butanediol. This diol is then methylated using sodium hydride and methyl iodide.

Intramolecular Cyclization and Elimination Steps

Once the carbanion is generated, it undergoes an intramolecular nucleophilic displacement (SN2-type) of a leaving group, such as a methoxy (B1213986) group, located at the 3-position. cdnsciencepub.com This intramolecular attack leads to the formation of a cyclopropane (B1198618) intermediate, specifically 1-methyl-2,2-diphenylcyclopropane. cdnsciencepub.com

The reaction proceeds through a two-step mechanism, initiated by deprotonation to form the carbanion, which then cyclizes with the elimination of methoxide (B1231860). Stereochemical studies have shown that this cyclization occurs with an inversion of configuration at the carbon atom undergoing nucleophilic attack, which is consistent with an intramolecular SN2 mechanism. cdnsciencepub.com

Influence of Cation and Solvent on Reaction Course and Stereochemistry

The choice of alkali metal cation and the solvent system significantly impacts the reaction's outcome and stereochemistry. cdnsciencepub.com

Cation Effect : The coordinating ability of the cation with the methoxy group is crucial. Lithium, with its high charge density and small ionic radius, strongly coordinates with the methoxy oxygen, weakening the C-O bond and facilitating the intramolecular nucleophilic displacement to form the cyclopropane. cdnsciencepub.com Sodium and potassium, being larger and having lower charge densities, are less effective at promoting cyclization. cdnsciencepub.com For instance, reacting 1,3-dimethoxy-1,1-diphenylbutane with sodium in methylcyclohexane (B89554) yields the cyclopropane, while potassium under similar conditions primarily results in a methoxy product.

Solvent Effect : The polarity of the solvent influences the state of the ion pair formed between the carbanion and the metal cation.

In nonpolar solvents like methylcyclohexane, contact ion pairs are favored, which can lead to good yields of the cyclization product, particularly with sodium. cdnsciencepub.com

In polar aprotic solvents like tetrahydrofuran (B95107) (THF), solvent-separated ion pairs are more prevalent. cdnsciencepub.com With lithium in THF, moderate yields of the cyclopropane are observed.

Highly polar and coordinating solvents like hexamethylphosphoramide (B148902) (HMPA) can strongly solvate the cation, hindering its coordination with the methoxy group and thus diminishing the extent of cyclization. cdnsciencepub.com

The stereochemistry of the reaction is also under the influence of these factors. Studies using an optically active precursor, (S)-(-)-1,3-dimethoxy-1,1-diphenylbutane, have demonstrated that the reaction proceeds stereospecifically with complete inversion of configuration at the C-3 position, yielding optically pure (R)-(-)-1-methyl-2,2-diphenylcyclopropane. cdnsciencepub.com This confirms the intramolecular SN2 nature of the cyclization. cdnsciencepub.com

MetalSolventTemperature (°C)Time (h)Yield of Cyclopropane (%)Yield of 1,1-Diphenylbutane (%)
LithiumMethylcyclohexane3372150
SodiumMethylcyclohexane1002463Trace
LithiumTetrahydrofuran2548324.8

Table 1: Effect of Metal and Solvent on the Reaction of 1,3-Dimethoxy-1,1-diphenylbutane. Data sourced from cdnsciencepub.com.

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed cross-coupling reactions provide an alternative and industrially relevant method for synthesizing this compound and its derivatives. These reactions often involve the coupling of an aryl halide with another organic molecule.

Coupling of Bromobenzene (B47551) with Ethylene

A notable example of a nickel-catalyzed synthesis of this compound involves the coupling of bromobenzene with ethylene. This reaction proceeds under mild conditions, making it a useful method for industrial applications. While the specific details of the catalytic cycle for this exact transformation are not extensively documented in the provided search results, nickel-catalyzed cross-coupling reactions, in general, are a cornerstone of modern organic synthesis. nih.govorgsyn.org

Byproduct Formation and Purity Control in Synthesis

In any chemical synthesis, controlling the formation of byproducts is crucial for obtaining a pure product and maximizing the yield. jssunton.com The synthesis of this compound is no exception, with potential side reactions that need to be managed.

In the context of nickel-catalyzed cross-electrophile coupling reactions, common side products include those arising from homocoupling and proto-dehalogenation. nih.gov For instance, in the coupling of aryl halides with alkyl halides, the formation of biaryl compounds (from the homocoupling of the aryl halide) or the simple reduction of the aryl halide can compete with the desired cross-coupling reaction. nih.gov The choice of catalyst, ligands, reductant, and additives is critical to achieving high selectivity for the cross-coupled product. nih.gov

In syntheses involving organometallic intermediates, the reaction conditions dictate the product distribution. For example, in the alkali metal-mediated reaction of 1,3-dimethoxy-1,1-diphenylbutane, besides the desired cyclopropane, other products such as 1,1-diphenylbutane and 2-methoxy-4,4-diphenylbutane can be formed. cdnsciencepub.com The relative amounts of these products are highly dependent on the metal and solvent used, as highlighted in the table above. cdnsciencepub.com Precise control over reaction parameters such as temperature, pressure, and reactant ratios is essential to minimize the formation of these byproducts and ensure the purity of the desired compound. jssunton.com

Minimization of Automerization and Rearrangement

Automerization and rearrangement are significant side reactions in the synthesis of this compound, particularly in processes like Friedel-Crafts alkylation. These reactions can lead to the formation of structural isomers and other impurities, thereby reducing the purity of the desired product.

One of the primary strategies to minimize these unwanted reactions is the careful control of molar ratios of the reactants and catalyst. For instance, in isotopic labeling studies for the synthesis of this compound, a precise molar ratio of the substrate to catalyst (e.g., aluminum chloride, AlCl₃) and the aromatic substrate (e.g., benzene) is crucial. A commonly cited ratio is 1:0.5:6 for the substrate, AlCl₃, and benzene, respectively. This stoichiometric control helps to suppress side reactions by ensuring that the catalytic cycle favors the desired reaction pathway over competing rearrangement pathways.

The choice of catalyst is also paramount in directing the regioselectivity of the reaction towards the desired 1,3-diphenyl configuration. In certain synthetic routes, such as the catalytic alkylation of aromatic aldehydes and ketones, chiral catalysts like dibenzylamine trifluoroacetate are employed. This type of catalyst can stabilize the transition states during aldol condensation, which in turn directs the reaction to form the 1,3-diphenyl structure.

Furthermore, the reaction mechanism itself can be designed to inherently avoid rearrangements. For example, a reaction proceeding through a base-mediated enolate formation, where the α-hydrogen of acetophenone is deprotonated to create a nucleophilic enolate, can be a controlled process. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, leading to a β-hydroxy ketone intermediate. Subsequent dehydration and hydrogenation steps yield this compound. This stepwise approach provides multiple points of control to prevent the carbocation rearrangements often seen in classical Friedel-Crafts alkylations.

Optimization of Reaction Conditions for Purity

Achieving high purity in the synthesis of this compound is contingent upon the meticulous optimization of various reaction conditions. These parameters directly influence the reaction rate, selectivity, and the formation of byproducts.

Catalyst Selection and Loading: The choice of catalyst significantly impacts the yield and purity. For Friedel-Crafts type reactions, aluminum chloride (AlCl₃) is often superior to other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂). In specific model reactions aiming for 1,4-diphenylbutane, AlCl₃ has been shown to achieve yields as high as 83.5%. For other synthetic strategies, catalyst loading is a critical parameter. For example, using 5–10 mol% of dibenzylamine trifluoroacetate can ensure high enantiomeric excess.

Solvent System: The solvent plays a crucial role in minimizing side reactions. Benzene is often the preferred solvent as it can also act as a reactant and tends to minimize side reactions compared to chlorinated solvents, which might promote unwanted halogenation. For other reaction types, solvents like toluene or dichloromethane are chosen to enhance the solubility of the aromatic reactants.

Temperature Control: Temperature is a key variable that needs to be balanced to control the reaction kinetics and minimize side-product formation. Reflux conditions, typically between 80–100°C, are often employed to balance the reaction rate with isotopic retention in labeling studies. In other catalytic systems, a temperature range of 60–80°C is maintained to ensure kinetic control and reduce the formation of undesired byproducts.

Reactant Ratios and Addition Method: As mentioned earlier, the molar ratio of reactants is critical. Beyond the initial ratios, the method of addition can also be optimized. In some catalytic processes, extended or slow addition of reactants can maintain a low concentration of one reactant, which can be crucial for maximizing catalyst efficiency and preventing side reactions.

The following table summarizes the optimized conditions for different synthetic approaches to this compound and related compounds.

ParameterFriedel-Crafts AlkylationCatalytic Alkylation
Catalyst Aluminum Chloride (AlCl₃)Dibenzylamine Trifluoroacetate
Catalyst Loading 0.5 equivalents5–10 mol%
Solvent BenzeneToluene or Dichloromethane
Temperature 80–100°C (Reflux)60–80°C
Key Optimization Strategy Precise molar ratios (e.g., 1:0.5:6 substrate:catalyst:benzene)Control of catalyst loading for enantioselectivity

By carefully controlling these synthetic methodologies and optimizing reaction conditions, it is possible to produce this compound with high purity and yield, minimizing the formation of automerization and rearrangement products.

Chemical Reactivity, Transformation Mechanisms, and Degradation Pathways of 1,3 Diphenylbutane

Mechanistic Investigations of Elimination Reactions

Elimination reactions involving 1,3-diphenylbutane (B74984) and its precursors are pivotal in understanding its chemical transformations. These reactions can proceed through various mechanisms, each influenced by factors such as the base, solvent, and the structure of the substrate.

Base-Induced 1,3-Elimination Reactions to Cyclopropane (B1198618) Derivativesbenchchem.com

The formation of cyclopropane derivatives from this compound precursors is a notable transformation that proceeds via a 1,3-elimination pathway. This reaction is typically induced by a strong base and involves the removal of a proton and a leaving group from positions 1 and 3 of the butane (B89635) chain.

The generally accepted mechanism for base-induced 1,3-elimination reactions is a two-step process. cdnsciencepub.comunacademy.com This process is favored over a concerted one-step reaction. cdnsciencepub.com The initial step involves the abstraction of a proton by a strong base, leading to the formation of a carbanion intermediate. selfstudys.comlibretexts.org This carbanion is a nucleophilic species with a trigonal pyramidal geometry. libretexts.org The stability of this intermediate is crucial and can be influenced by adjacent functional groups that can delocalize the negative charge through resonance or inductive effects. libretexts.org

Following its formation, the carbanion acts as an intramolecular nucleophile, attacking the carbon atom bearing the leaving group. This intramolecular attack results in the displacement of the leaving group and the formation of a cyclopropane ring. For instance, the reaction of a 1,3-dimethoxy-1,1-diphenylbutane derivative with an alkali metal like lithium proceeds through a carbanion intermediate, which then undergoes cyclization to yield a 1-methyl-2,2-diphenylcyclopropane. cdnsciencepub.com The reaction with alkali metals such as lithium, sodium, and potassium in various solvents generates carbanions that lead to the formation of cyclopropane intermediates through intramolecular nucleophilic displacement of a methoxy (B1213986) group.

Table 1: Effect of Metal and Solvent on 1,3-Elimination cdnsciencepub.com

Metal Solvent Product Yield (%)
Li Methylcyclohexane (B89554) 1-Methyl-2,2-diphenylcyclopropane 47
Li Tetrahydrofuran (B95107) (THF) 1,1-Diphenylbutane (B1605752) 4.8
Li Tetrahydrofuran (THF) 1-Methyl-2,2-diphenylcyclopropane 32
Na Methylcyclohexane 1-Methyl-2,2-diphenylcyclopropane Moderate to good
K - - Less effective

The stereochemistry of the 1,3-elimination reaction provides significant insight into its mechanism. The cyclization step, where the carbanion attacks the carbon with the leaving group, typically proceeds with an inversion of configuration at the site of attack. This stereochemical outcome is characteristic of an SN2-type (bimolecular nucleophilic substitution) displacement. cdnsciencepub.com

Studies on chiral precursors have confirmed this stereospecificity. For example, the reaction of (S)-(-)-1,3-dimethoxy-1,1-diphenylbutane with lithium metal in tetrahydrofuran or sodium metal in methylcyclohexane yields optically pure (R)-(-)-1-methyl-2,2-diphenylcyclopropane. cdnsciencepub.com This complete inversion of configuration at the chiral center strongly supports an intramolecular SN2 mechanism. cdnsciencepub.com The anti-periplanar arrangement of the attacking carbanion and the leaving group is a key requirement for this E2-type elimination. libretexts.org

Deamination and Structural Rearrangement Pathwaysbenchchem.com

The synthesis of this compound can be achieved through deamination and subsequent structural rearrangement of suitable precursors. A common method involves the Hofmann elimination, which is a process that converts amines into alkenes. byjus.com

The Hofmann elimination process begins with the exhaustive methylation of an amine precursor with an excess of methyl iodide to form a quaternary ammonium (B1175870) iodide salt. byjus.comlibretexts.org This salt is then treated with silver oxide and water to replace the iodide ion with a hydroxide (B78521) ion. byjus.com Heating this quaternary ammonium hydroxide intermediate induces an elimination reaction. byjus.comchadsprep.com

This elimination is typically an E2 (bimolecular elimination) reaction where the hydroxide ion acts as a strong base, abstracting a proton from a beta-carbon. chadsprep.com A key feature of the Hofmann elimination is that it generally follows the "Hofmann rule," leading to the formation of the least substituted (less stable) alkene as the major product. byjus.comlibretexts.org In the context of producing this compound, a precursor diamine is treated with excess methyl iodide, followed by silver oxide in water. Upon heating, this eliminates trimethylamine (B31210) to yield 1,3-diphenylbut-1-ene.

The final step in this synthetic route is the hydrogenation of the newly formed alkene, 1,3-diphenylbut-1-ene. This reaction involves the addition of hydrogen across the double bond to form a saturated alkane. The hydrogenation is typically carried out using a catalyst such as palladium on carbon (Pd/C). This process effectively saturates the double bond, converting 1,3-diphenylbut-1-ene into this compound with high purity. The catalytic hydrogenation of the crude product mixture from the dimerization of styrene (B11656) has also been shown to yield this compound. rug.nl

Catalyzed Transformations

The chemical behavior of this compound is significantly influenced by the presence of catalysts, which can direct its transformation through various reaction pathways, including cyclization and cleavage.

Under acidic conditions, this compound can undergo intramolecular cyclization, a reaction of interest in the synthesis of specific cyclic hydrocarbons.

The use of aluminum chloride (AlCl₃), a potent Lewis acid, as a catalyst promotes the cyclization of this compound. This reaction leads to the formation of indan (B1671822) and indene (B144670) derivatives. Specifically, the treatment of this compound with AlCl₃ results in the formation of 1-methylindan (B54001). This transformation proceeds through a Friedel-Crafts-type intramolecular alkylation. The Lewis acid facilitates the formation of a carbocation intermediate, which then attacks one of the phenyl rings, leading to the closure of a five-membered ring.

The position of the phenyl groups on the butane chain significantly impacts the reactivity and the distribution of products in acid-catalyzed reactions. When compared to its isomer, 1,2-diphenylbutane (B14750373), this compound shows a greater propensity for cyclization under AlCl₃ catalysis. Specifically, this compound undergoes 64% cyclization, whereas 1,2-diphenylbutane yields only 30% cyclization product under similar conditions. This difference in reactivity highlights how the relative positioning of the phenyl groups influences the stability of the carbocation intermediates and the geometric feasibility of the intramolecular ring closure. In contrast, 1,2-diphenylbutane favors dealkylation over cyclization when treated with AlCl₃.

Table 1: Comparison of Acid-Catalyzed Reactions of Diphenylbutane Isomers

Isomer Catalyst Predominant Reaction Product(s) Cyclization Yield Reference
This compound AlCl₃ Cyclization 1-Methylindan 64%
1,2-Diphenylbutane AlCl₃ Dealkylation - 30%

This compound can be degraded through oxidative processes, particularly when subjected to photochemical conditions. These reactions are relevant to the degradation of polystyrene, for which this compound serves as a model compound representing the dimer of styrene. researchgate.net

Recent studies have demonstrated the aerobic oxidation of this compound under visible light irradiation in the presence of an acid catalyst. liverpool.ac.ukacs.org This process, which does not require a traditional photosensitizer, leads to the cleavage of C-C bonds and the formation of smaller, valuable chemicals. liverpool.ac.ukliv.ac.uk In a model system, the photochemical oxidation of this compound yielded acetophenone (B1666503), benzoic acid, and formic acid. liverpool.ac.ukacs.org The reaction is typically carried out under an oxygen atmosphere (1 bar) and irradiated with violet-blue light (e.g., 405 nm). liverpool.ac.ukacs.org It has been proposed that an adduct formed between the substrate and the acid catalyst may act as an in-situ photosensitizer. liverpool.ac.ukliv.ac.uk

The mechanism of photochemical oxidation of this compound is believed to involve reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), and radical intermediates. liverpool.ac.ukliv.ac.uk Experimental evidence, including trapping experiments with singlet oxygen quenchers, supports the role of ¹O₂ as a key ROS in this degradation pathway. liverpool.ac.uk The proposed mechanism involves the abstraction of a hydrogen atom from the tertiary C-H bond of this compound by singlet oxygen. liverpool.ac.ukliv.ac.uk This initial step leads to the formation of a hydroperoxide intermediate, which subsequently undergoes C-C bond cleavage through a radical process. liverpool.ac.ukliv.ac.uk Density functional theory (DFT) calculations have been used to investigate the oxidative cleavage initiated by various ROS, including singlet oxygen, hydroxyl radicals (•OH), and superoxide (B77818) ions (O₂•⁻). liverpool.ac.uknih.gov These calculations support a pathway involving the formation of a stable benzyl (B1604629) radical intermediate after hydrogen abstraction. nih.gov

Table 2: Products from the Photochemical Oxidation of this compound

Reactant Conditions Products Proposed Intermediates Reference
This compound Visible light (405 nm), O₂ (1 bar), Acid catalyst Acetophenone, Benzoic acid, Formic acid Hydroperoxide, Benzyl radical liverpool.ac.ukacs.org

Oxidative Cleavage and Photochemical Oxidation

Tertiary C-H Bond Hydrogen Atom Abstraction

The structure of this compound contains primary, secondary, and tertiary carbon-hydrogen (C-H) bonds. The tertiary C-H bond, located at the C-3 position of the butane chain, is of particular interest due to its distinct reactivity. A tertiary carbon is bonded to three other carbon atoms, which influences the strength and reactivity of the attached hydrogen atom. Generally, the bond dissociation energy of a tertiary C-H bond is lower than that of secondary or primary C-H bonds, making it a preferential site for hydrogen atom abstraction. nih.gov

Hydrogen atom abstraction is a fundamental process in free-radical chemistry where a radical species removes a hydrogen atom from a molecule, generating a new radical. libretexts.org This reaction can be initiated by various radical species, such as those generated during thermal decomposition or oxidation processes. chemicalbook.com In the context of hydrocarbons like this compound, the stability of the resulting carbon-centered radical dictates the selectivity of the abstraction. Abstraction of the tertiary hydrogen from this compound results in a tertiary benzylic radical, which is stabilized by resonance with the adjacent phenyl group. This inherent stability makes the tertiary C-H bond the most likely site for such radical attacks.

While specific kinetic studies on this compound are limited, research on analogous compounds provides insight. For instance, studies on the thermolysis of 2,3-dimethyl-2,3-diphenylbutane (B155905) (bicumene) show that the generated cumyl radicals are capable of direct hydrogen atom abstraction. chemicalbook.com This process is crucial in initiating radical-mediated reactions, such as polymer grafting. chemicalbook.com The reactivity of C-H bonds is directly related to their strength; weaker bonds, like the tertiary C-H bond in this compound, are more readily cleaved. nih.gov

Biological/Environmental Transformation Mechanisms

In natural environments, this compound is subject to transformation and degradation, primarily through microbial activity. Its structural similarity to the repeating dimer unit of polystyrene makes it a key model compound for studying the biodegradation of this widely used polymer. cdnsciencepub.comnih.govresearchgate.net

Microbial Oxidation of this compound

The microbial oxidation of this compound is a critical pathway for its breakdown in soil and aquatic environments. This process is carried out by common soil microorganisms that utilize the compound as a carbon source. cdnsciencepub.comnih.gov

Mechanisms of Polymer Chain End Oxidation

Research utilizing this compound in enrichment cultures has been instrumental in elucidating the mechanisms of microbial oxidation of polystyrene polymer chain ends. cdnsciencepub.comnih.govresearchgate.net Because long polymer chains are difficult for microbes to attack directly, the degradation of smaller, representative oligomers like this compound provides a viable model for understanding the initial steps of plastic biodegradation. cdnsciencepub.comnih.gov

Monooxygenase Attack and Benzene (B151609) Ring Fission (meta-fission pathway)

The metabolic pathway for this compound degradation is initiated by an attack from a monooxygenase enzyme. cdnsciencepub.comnih.gov This enzyme hydroxylates one of the benzene rings, leading to the formation of 2-phenyl-4-hydroxyphenylbutane. cdnsciencepub.comnih.gov Following this initial hydroxylation, further oxidation occurs, preparing the aromatic ring for fission. The cleavage of the benzene ring proceeds via the classic meta-fission pathway, a common strategy employed by bacteria to degrade aromatic compounds. cdnsciencepub.comnih.gov This ring cleavage results in the formation of acidic intermediates. cdnsciencepub.comnih.gov

Formation of Metabolic Intermediates (e.g., 4-phenylvaleric acid, phenylacetic acid)

The meta-fission of the aromatic ring of the 2-phenyl-4-hydroxyphenylbutane intermediate yields 4-phenylvaleric acid and an unidentified five-carbon fragment. cdnsciencepub.comnih.gov The 4-phenylvaleric acid can undergo subsequent degradation through β-oxidation of its side chain. This process, combined with methyl-oxidation and decarboxylation, ultimately forms phenylacetic acid, another key metabolic intermediate in the degradation cascade. cdnsciencepub.comnih.gov

StepProcessKey Compound(s) InvolvedResulting Product(s)
1Initial AttackThis compound2-phenyl-4-hydroxyphenylbutane
2Benzene Ring Fission2-phenyl-4-hydroxyphenylbutane4-phenylvaleric acid
3Side Chain Oxidation4-phenylvaleric acidPhenylacetic acid
Microorganism Genera Involved in Oxidative Reactions

Studies of enrichment cultures have identified several common soil bacteria capable of carrying out the oxidative degradation of this compound. These microorganisms possess the necessary enzymatic machinery to attack and metabolize this aromatic hydrocarbon. cdnsciencepub.comnih.gov

Microorganism Genus
Bacillus
Pseudomonas
Micrococcus
Nocardia

Stereochemical Investigations of 1,3 Diphenylbutane and Its Chiral Precursors/derivatives

Enantiomeric and Diastereomeric Studies

The separation of enantiomers from a racemic mixture is a crucial step in stereochemical studies. For derivatives of 1,3-diphenylbutane (B74984), various resolution techniques have been employed.

A notable example is the resolution of racemic 2,3-diphenylbutane-1,4-diol, a related C2-symmetric diol. This process was achieved by reacting the racemic mixture with (S)-proline and boric acid. This method yielded the (R,R)-isomer with a high enantiomeric excess (e.e.) of 98%. researchgate.net Furthermore, partially resolved samples of both (R,R)-(-)- and (S,S)-(+)-2,3-diphenylbutane-1,4-diol were successfully enriched to 95% and 97% e.e., respectively, using the same reagents. researchgate.net This demonstrates the effectiveness of using chiral resolving agents to separate enantiomers through the formation of diastereomeric complexes.

Another approach involves the use of chiral auxiliaries. For instance, racemic coumarinyl amino alcohols have been resolved using N-carbethoxy-l-proline. researchgate.net This process involves the formation of diastereomeric esters that can be separated by column chromatography, followed by saponification to yield the enantiopure amino alcohols. researchgate.net Similarly, the resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediols was accomplished through the formation of diastereomeric esters with (-)-camphanic acid and N-carbethoxy-L-proline. researchgate.net

The following table summarizes the resolution of a related diphenylbutane derivative:

Racemic CompoundResolving AgentResulting EnantiomerEnantiomeric Excess (e.e.)
2,3-Diphenylbutane-1,4-diol(S)-proline and boric acid(R,R)-isomer98%

Diastereoselective synthesis aims to preferentially create one diastereomer over others. Research into the synthesis of substituted cyclobutanes, which can be considered cyclic analogues of a diphenylbutane backbone, highlights such approaches. For example, the cycloaddition of bicyclo[1.1.0]butanes with triazolinedione or nitrosoarenes leads to the diastereoselective synthesis of multi-substituted cyclobutanes. rsc.org Subsequent cleavage of the N–N or N–O bonds in the resulting cycloadducts provides cyclobutane (B1203170) derivatives with cis-1,3-heteroatom substitutions. rsc.org

Another example is the Brønsted acid-catalyzed intramolecular hydroamidation of terminal alkynes. This method, using bis(trifluoromethane)sulfonimide (Tf2NH) in combination with Et3SiH, yields cis-1,3-disubstituted isoindolines and sultams with high diastereoselectivity (up to 99:1 d.r.). rsc.org While not directly synthesizing this compound, these methods illustrate strategies for controlling diastereoselectivity in related 1,3-disubstituted systems.

Intramolecular reactions of chiral precursors can proceed with a high degree of stereospecificity, meaning the stereochemistry of the product is directly determined by the stereochemistry of the reactant.

An investigation into the 1,3-elimination of methoxide (B1231860) from (S)-(-)-1,3-dimethoxy-1,1-diphenylbutane provides a clear example. cdnsciencepub.com The reaction with lithium metal in tetrahydrofuran (B95107) or sodium metal in methylcyclohexane (B89554) yielded 1-methyl-2,2-diphenylcyclopropane. cdnsciencepub.com Crucially, the reaction proceeded with inversion of configuration at the chiral center, resulting in an optically pure product. This outcome is indicative of an intramolecular SN2-type displacement, where the carbanion generated attacks the chiral carbon bearing the methoxy (B1213986) group from the backside. cdnsciencepub.com

This stereospecificity is influenced by the solvent and the cation. The use of less polar solvents like diethyl ether and benzene (B151609), and the presence of lithium cations which can coordinate with the methoxy group, were found to enhance the stereospecificity of the cyclization. cdnsciencepub.com

The table below outlines the stereochemical outcome of the intramolecular cyclization:

ReactantReagentsProductStereochemical Outcome
(S)-(-)-1,3-dimethoxy-1,1-diphenylbutaneLi in THF or Na in methylcyclohexane(R)-(-)-1-methyl-2,2-diphenylcyclopropaneInversion of configuration (optically pure)

Absolute Configuration Determination

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is fundamental to understanding its properties and interactions.

The absolute configuration of chiral molecules can be determined through several methods, including X-ray diffraction analysis and chemical correlation with compounds of known configuration. libretexts.org For instance, the absolute configurations of a series of 1,2-diphenylethane (B90400) derivatives were established by chemical correlation with 2,3-diphenylpropanoic acid. researchgate.net

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules. sioc-journal.cnbeilstein-journals.org This method involves analyzing the diffraction pattern of X-rays passing through a single crystal of a compound.

For derivatives of this compound, X-ray crystallography has been instrumental. For example, the absolute configuration of the (-)-enantiomer of a 2,2-dimethyl-1,3-diphenyl-1,3-propanediol was established using this technique. researchgate.net Similarly, the stereochemistry of various C9-substituted phenylmorphans, which contain a related structural motif, was confirmed by X-ray diffraction analysis. nih.gov

In a study on imines derived from 2,3-diphenylbutane-1,4-diamine, X-ray diffraction was used to characterize the structures of two imine derivatives. semanticscholar.orgresearchgate.net In both cases, the meso form of the diamine was observed in the crystal structure. semanticscholar.orgresearchgate.net This highlights how X-ray crystallography can elucidate the specific diastereomeric form present in the solid state.

Conformational Analysis and Stability of Isomers

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com These different arrangements, known as conformers or rotamers, have varying energies, which determines their relative stability.

Computational studies, such as high-level DFT calculations on 2,3-diphenylbutane-1,4-diamine, have shown that the meso form is more stable than the chiral diastereomers. semanticscholar.orgresearchgate.netresearchgate.net This increased stability is attributed to intramolecular hydrogen bonds that are present in the meso form. semanticscholar.orgresearchgate.netresearchgate.net Specifically, the meso diastereomer exhibits three close C-H---N interactions, whereas the RR diastereomer only has one such interaction. semanticscholar.org This demonstrates how subtle non-covalent interactions can significantly influence the conformational preference and relative stability of diastereomers.

Conformational Preferences and Steric Hindrance

The three-dimensional arrangement of atoms in a molecule, which can be interconverted by rotation about single bonds, gives rise to different conformations, also known as conformational isomers or conformers. The study of the energies and relative stabilities of these conformers is known as conformational analysis. In alkanes, the rotation around carbon-carbon (C-C) sigma bonds is not entirely free but is hindered by an energy barrier, leading to distinct low-energy staggered conformations and high-energy eclipsed conformations. maricopa.eduarchive.org

The primary conformations of interest are the anti and gauche arrangements, which are types of staggered conformations. pbworks.com

Anti Conformation: In this arrangement, the largest substituent groups on adjacent carbon atoms are positioned at a dihedral angle of 180° to each other, representing the most stable, lowest-energy state due to minimal steric repulsion. pbworks.com

Gauche Conformation: This conformation occurs when the largest groups are at a dihedral angle of 60°. pbworks.com It is generally higher in energy than the anti conformation because the groups are closer together, resulting in steric strain—a repulsive interaction that occurs when atoms are forced into closer proximity than their atomic radii would ideally allow. maricopa.edu

Research into chiral derivatives of this compound provides deeper insight into how stereochemistry governs conformational preferences. A notable example is the study of 2,3-diphenylbutane-1,4-diamine, a precursor derivative. This compound can exist as two diastereomers: a meso form and a chiral (RR/SS) form. Density Functional Theory (DFT) calculations have been employed to determine the relative stabilities of these stereoisomers. semanticscholar.org

The calculations revealed that the meso form is significantly more stable than the corresponding RR diastereomer by 18.2 kJ mol⁻¹. This pronounced stability is attributed to the presence of multiple stabilizing intramolecular C─H····N interactions, which are weak hydrogen bonds. In the calculated minimum energy structure of the meso form, the amino nitrogen atoms come into close proximity with neighboring C-H bonds, resulting in three such stabilizing interactions. In contrast, the RR diastereomer can only accommodate one such interaction, leading to a higher energy state. semanticscholar.org

Table 1: Calculated Stability and Intramolecular Interactions in 2,3-Diphenylbutane-1,4-diamine Diastereomers semanticscholar.org
DiastereomerRelative Stability (kJ mol⁻¹)Observed Intramolecular C─H····N Interaction Distances (pm)
meso0 (Most Stable)241.5, 245.9, 257.2
RR+18.2231.9

The influence of steric hindrance on the reactivity of this compound is evident when comparing its behavior to structural isomers in certain chemical reactions. For instance, under catalysis with aluminum chloride (AlCl₃), this compound undergoes a cyclization reaction to yield indans and indenes with significantly higher efficiency than its isomer, 1,2-diphenylbutane (B14750373). This difference in reactivity underscores how the positioning of the phenyl groups, and the resulting steric environment, affects the accessibility of reactive sites and the stability of reaction intermediates.

Table 2: Comparison of Reactivity in AlCl₃-Catalyzed Cyclization Reactions
CompoundCyclization Yield (%)Major Products
This compound64Indans/Indenes
1,2-Diphenylbutane30Indans/Indenes

Advanced Spectroscopic and Chromatographic Characterization of 1,3 Diphenylbutane

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to the structural elucidation of organic compounds. For 1,3-Diphenylbutane (B74984), a combination of NMR, IR, and MS provides a comprehensive picture of its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in characterizing this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The ten aromatic protons on the two phenyl groups would likely appear as complex multiplets in the range of 7.1-7.3 ppm. The aliphatic protons would have characteristic shifts and splitting patterns based on their proximity to the phenyl groups and adjacent protons.

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a valuable method for simplifying complex ¹H NMR spectra and aiding in signal assignment. By selectively replacing specific protons with deuterium, the corresponding signals disappear from the ¹H spectrum, and the splitting patterns of adjacent protons are simplified. For instance, deuteration at the benzylic C1 position would cause the disappearance of its proton signal and simplify the multiplet for the C2 protons. This technique is crucial for unequivocally assigning proton resonances in structurally complex molecules.

Similarly, ¹³C NMR provides information about the carbon skeleton. The spectrum of this compound would show distinct signals for the methyl, methylene, and methine carbons, as well as for the aromatic carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
C4-H (CH₃) ~1.25 Doublet ~7.0
C2-H (CH₂) ~2.10 Multiplet -
C3-H (CH) ~2.80 Multiplet -
C1-H (CH₂) ~2.60 Triplet ~7.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

Carbon Atom Predicted Chemical Shift (ppm)
C4 (CH₃) ~22
C2 (CH₂) ~45
C3 (CH) ~38
C1 (CH₂) ~34
Aromatic C (quaternary) ~146, ~143

This compound possesses a chiral center at the C3 position, meaning it exists as a pair of enantiomers. While enantiomers are indistinguishable by standard NMR, the introduction of a second chiral center would create diastereomers, which have different physical properties and can be distinguished by NMR.

For example, in a hypothetical derivative of this compound with another stereocenter, the corresponding diastereomers would exhibit distinct chemical shifts for the protons and carbons near the chiral centers. The spatial arrangement of the substituents in diastereomers leads to different magnetic environments for the nuclei, resulting in separate signals in the NMR spectrum. The integration of these distinct signals can be used to determine the diastereomeric ratio of a mixture.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by absorptions associated with its aromatic rings and aliphatic chain.

Table 3: Predicted IR Absorption Bands for this compound This is an interactive data table. Click on the headers to sort.

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3100-3000 Medium-Weak
Aliphatic C-H Stretching 3000-2850 Medium-Strong
Aromatic C=C Stretching 1600, 1495, 1450 Medium-Weak

The strong bands in the 750-700 cm⁻¹ and 690 cm⁻¹ regions are characteristic of monosubstituted benzene (B151609) rings.

Mass Spectrometry (MS) for Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting pattern of fragment ions serves as a molecular fingerprint.

The molecular ion peak (M⁺) for this compound would be observed at an m/z of 210, corresponding to its molecular weight. The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations. The most significant fragmentation pathway for alkylbenzenes is benzylic cleavage.

Key predicted fragment ions include:

m/z 119: Resulting from cleavage of the C2-C3 bond to form a stable secondary benzylic carbocation, [C₆H₅CH(CH₃)]⁺.

m/z 105: A prominent peak resulting from cleavage of the C1-C2 bond to form the [C₆H₅CH₂CH₂]⁺ ion, which can rearrange.

m/z 91: Often the base peak in the spectra of alkylbenzenes, this corresponds to the very stable tropylium (B1234903) ion ([C₇H₇]⁺), formed through rearrangement of a benzyl (B1604629) cation.

m/z 77: Corresponding to the phenyl cation ([C₆H₅]⁺), resulting from the loss of the alkyl chain.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound This is an interactive data table. Click on the headers to sort.

m/z Predicted Ion Structure
210 [C₁₆H₁₈]⁺ (Molecular Ion)
119 [C₆H₅CH(CH₃)]⁺
105 [C₆H₅CH₂CH₂]⁺
91 [C₇H₇]⁺ (Tropylium ion)

X-ray Diffraction Analysis of Related Structures

As this compound is a colorless oil at room temperature, obtaining a single crystal for X-ray diffraction analysis is challenging. However, the analysis of crystal structures of related compounds, such as 1,3-diphenylpropan-1-one, provides valuable insights into the expected molecular geometry and intermolecular interactions.

In the crystal structure of 1,3-diphenylpropan-1-one, the phenyl rings are typically twisted with respect to each other and the central propanone moiety. This twisting minimizes steric hindrance. The bond lengths and angles within the phenyl rings and the aliphatic chain are generally within the expected ranges for sp² and sp³ hybridized carbons, respectively. Intermolecular interactions in such non-polar molecules are primarily governed by weak van der Waals forces. These observations suggest that in this compound, the phenyl rings would also adopt a twisted conformation to alleviate steric strain, and the crystal packing (if it could be crystallized) would be dictated by efficient space-filling through van der Waals interactions.

Crystallographic Characterization of Diphenylbutane Derivatives

X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic and molecular structure of a crystalline compound. While specific crystallographic data for this compound is not extensively detailed in readily available literature, the principles of the technique are broadly applicable to its derivatives and isomers, such as 1,4-diphenylbutane (B89690) and 1,4-diphenylbutane-1,4-dione. nih.govresearchgate.net The process involves irradiating a single crystal of the target compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern provides detailed information about the electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

For diphenylbutane derivatives, this technique can reveal crucial structural features. For example, in a study of 1,4-diphenylbutane-1,4-dione, X-ray analysis showed that the asymmetric unit of the crystal contains half of the molecule, which is located on a twofold rotational axis. researchgate.net It also determined the dihedral angle between the two benzene rings to be 72.28 (2)°. researchgate.net Such data is invaluable for understanding the molecule's conformation in the solid state and the nature of its crystal packing.

Table 1: Example of Crystallographic Data for a Diphenylbutane Derivative (1,4-Diphenylbutane-1,4-dione)

Parameter Value
Molecular Formula C₁₆H₁₄O₂
Crystal System Monoclinic
Space Group P2₁
Dihedral Angle (Benzene Rings) 72.28 (2)°

Data sourced from a study on 1,4-diphenylbutane-1,4-dione, illustrating typical parameters obtained from X-ray crystallography. researchgate.net

Resolution of Structural Ambiguities

Spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structural elucidation, but they can sometimes leave ambiguities, particularly when dealing with isomers. nih.gov Positional isomers of diphenylbutane, such as this compound, 1,4-diphenylbutane, and 2,3-diphenylbutane, may exhibit very similar mass spectra and complex NMR spectra that are challenging to assign definitively.

X-ray crystallography resolves these ambiguities by providing an exact map of the molecular structure. nih.gov By determining the precise connectivity and spatial arrangement of every atom, it can unambiguously distinguish between isomers. For instance, while MS and NMR might struggle to differentiate between complex substituted tetra-aryl benzene isomers, X-ray crystal structure determination provides absolute confirmation of the substitution pattern. nih.gov This definitive characterization is crucial for confirming the identity of a synthesized compound or an isolated natural product, ensuring that subsequent research is based on a correctly identified molecular structure.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures and for differentiating it from its isomers. Both gas and liquid chromatography are widely employed for the analysis of non-polar aromatic hydrocarbons.

Gas Chromatography (GC) for Product Isolation and Purity Analysis

Gas chromatography is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. For aromatic hydrocarbons, non-polar or medium-polarity stationary phases are typically used. u-pec.frgcms.cz

A common stationary phase for this type of analysis is a dimethylpolysiloxane, which may be substituted with varying percentages of diphenyl groups to fine-tune selectivity. u-pec.fr The separation is influenced by the boiling points and polarities of the compounds. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons. Purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical Gas Chromatography Parameters for Aromatic Hydrocarbon Analysis

Parameter Description
Column Capillary column with a non-polar stationary phase (e.g., dimethylpolysiloxane or 5% diphenyl-dimethylpolysiloxane).
Carrier Gas Inert gas such as Helium or Hydrogen.
Injection Mode Split/Splitless injection at an elevated temperature (e.g., 280°C). shimadzu.co.uk
Oven Program A temperature gradient, starting at a lower temperature and ramping up to a higher temperature to elute all components (e.g., 100°C to 340°C). shimadzu.co.uk
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).

When a pure sample of this compound is needed for use as an analytical standard or for further characterization, preparative gas chromatography (pGC) is an ideal isolation technique. researchgate.net Unlike analytical GC, which uses small sample volumes to obtain information, pGC is designed to physically separate and collect larger quantities of a specific compound from a mixture. oup.com

The pGC system is modified from an analytical setup to handle larger sample injections and features a collection system at the column outlet. oup.com A gas splitter directs a small portion of the effluent to a detector for monitoring, while the majority is sent to a cooled trap. researchgate.net The trap condenses the targeted compound (e.g., this compound) as it elutes from the column. By performing multiple, repeated injections, milligram or even gram quantities of the pure compound can be collected. nih.govresearchgate.net This approach is particularly valuable for separating isomers with very similar properties that are difficult to resolve by other means like liquid chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purification of compounds like this compound. It is especially useful for less volatile compounds or as an alternative separation method to GC.

For non-polar aromatic hydrocarbons, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of separation. sielc.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. adelphi.edu Aromatic hydrocarbons are well retained on reverse-phase columns, and their retention time can be adjusted by varying the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com

The separation mechanism is based on hydrophobic interactions between the analyte and the stationary phase. More hydrophobic molecules, like this compound, interact more strongly with the stationary phase and thus have longer retention times. Stationary phases such as C18 (octadecylsilane) are common, but phenyl-based columns can offer unique selectivity for aromatic compounds due to potential π-π interactions between the analyte's phenyl rings and those of the stationary phase. phenomenex.com Detection is typically accomplished using a UV detector, as the phenyl groups in this compound absorb UV light strongly.

Table 3: Typical Reverse Phase HPLC Method Parameters for this compound Analysis

Parameter Description
Stationary Phase C18 or Phenyl-Hexyl bonded silica (B1680970) column. phenomenex.com
Mobile Phase Isocratic or gradient mixture of water and an organic modifier (e.g., acetonitrile or methanol). sielc.comadelphi.edu
Flow Rate Typically 1.0 mL/min. adelphi.edu
Detection UV detector set at a wavelength where phenyl groups absorb (e.g., 210-254 nm). adelphi.edu
Column Temperature Often maintained at room temperature or slightly elevated (e.g., 25°C). researchgate.net

Compound Reference Table

Compound Name Molecular Formula
This compound C₁₆H₁₈
1,4-Diphenylbutane C₁₆H₁₈
2,3-Diphenylbutane C₁₆H₁₈
1,4-Diphenylbutane-1,4-dione C₁₆H₁₄O₂
Acetonitrile C₂H₃N
Benzene C₆H₆
Helium He
Hydrogen H₂
Methanol CH₄O
Water H₂O

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Mobile Phase Composition Optimization (e.g., Acetonitrile, Water, Acid Modifiers)

The optimization of the mobile phase is a critical step in developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. As a non-polar aromatic hydrocarbon, this compound is well-suited for reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. bme.hu The primary goal of optimization is to achieve a good balance between retention time, resolution, and peak shape. phenomenex.com

The most common mobile phase for separating aromatic hydrocarbons consists of a mixture of acetonitrile (ACN) and water. bme.hunih.gov Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure and better efficiency. mastelf.comchromatographyonline.com The proportion of acetonitrile to water is the primary factor controlling the retention time of this compound. An increase in the concentration of acetonitrile, the stronger solvent in this context, will decrease the retention time, while an increase in the water content will prolong it. chromatographyonline.com

For complex mixtures or to improve peak symmetry, especially if ionizable impurities are present, small amounts of acid modifiers are often added to the mobile phase. phenomenex.com Formic acid or trifluoroacetic acid (TFA) are commonly used at low concentrations (e.g., 0.1% v/v) to control the pH and sharpen peaks. chromatographyonline.com For instance, a method for the related compound 2,3-Dimethyl-2,3-diphenylbutane (B155905) utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), volatile modifiers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com

The optimization process is often systematic, involving a series of runs with varying solvent ratios to find the ideal conditions. This can be guided by strategies like the solvent triangle, which explores different selectivities offered by solvents like acetonitrile, methanol, and tetrahydrofuran (B95107). asdlib.org

Table 1: Representative Mobile Phase Optimization Strategy for this compound on a C18 Column

Parameter Condition A Condition B Condition C (Optimized) Rationale
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidWater + 0.1% Formic AcidAqueous component of the mobile phase. Acid modifier improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidOrganic modifier; its ratio with water controls elution strength.
Gradient 50-95% B in 10 min70-95% B in 10 min65-90% B in 8 minAdjusting the gradient slope and range fine-tunes the separation and analysis time.
Observed Result Broad peaks, long retention time.Peaks are sharp but poorly resolved from early-eluting impurities.Good peak shape, baseline resolution, and reasonable analysis time.The final condition provides the best balance of resolution and speed.
Scalability for Preparative Separation

Once an analytical HPLC method has been optimized, it can be scaled up to preparative chromatography for the purpose of isolating and purifying larger quantities of this compound. warwick.ac.uk The primary objective of scaling up is to increase the amount of sample that can be processed per injection while maintaining the separation quality achieved at the analytical scale. biotage.com The process is based on maintaining a constant linear velocity of the mobile phase and a proportional increase in the sample load relative to the column size.

The key to successful scaling is to increase the flow rate and the injection volume in direct proportion to the increase in the column's cross-sectional area. biotage.com This ensures that the chromatographic conditions experienced by the molecules remain consistent.

The scaling factor (SF) is calculated based on the internal diameters (ID) or radii (r) of the analytical and preparative columns:

SF = (ID_prep / ID_anal)² = (r_prep / r_anal)²

The new parameters for the preparative method are then calculated as follows:

Preparative Flow Rate = Analytical Flow Rate × SF

Preparative Injection Volume = Analytical Injection Volume × SF

Sample Load = Analytical Sample Load × SF

For example, scaling a method from a standard 4.6 mm ID analytical column to a 21.2 mm ID preparative column would result in a scaling factor of approximately 21. This means the flow rate and injection volume can be increased by a factor of 21, significantly increasing the throughput. lcms.cz It is crucial to use a stationary phase with the same chemistry and particle size in both the analytical and preparative columns to ensure predictable results. biotage.com

Table 2: Example of Scaling an Analytical Method to a Preparative Scale

Parameter Analytical Method Scaling Factor (SF) Preparative Method
Column ID 4.6 mm(21.2 / 4.6)² ≈ 21.221.2 mm
Stationary Phase C18, 5 µm-C18, 5 µm
Flow Rate 1.0 mL/min21.221.2 mL/min
Injection Volume 20 µL21.2424 µL
Sample Load 0.1 mg21.22.12 mg
Gradient Profile Maintained (in column volumes)-Maintained (in column volumes)

Ultra-Performance Liquid Chromatography (UPLC) for Fast Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, enabling much faster and more efficient separations compared to traditional HPLC. This technology utilizes columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

For a compound like this compound, employing a UPLC method can drastically reduce analysis time, often from several minutes to under a minute, while simultaneously increasing resolution and sensitivity. The reduced run time allows for higher sample throughput. Furthermore, the shorter analysis times and lower flow rates associated with UPLC lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique. Methods for similar compounds have been shown to be adaptable to fast UPLC applications by using columns with smaller (e.g., 3 µm) particles. sielc.com

The principles of method development for UPLC are similar to HPLC, involving the optimization of the mobile phase composition (e.g., acetonitrile/water gradient) and temperature. However, the shorter column lengths and smaller particle sizes mean that gradient times are much shorter, and system dwell volume becomes a more critical parameter.

Table 3: Comparison of Typical HPLC and UPLC Method Parameters for Aromatic Hydrocarbon Analysis

Parameter Conventional HPLC UPLC Advantage of UPLC
Column Dimensions 4.6 x 150 mm2.1 x 50 mmSmaller column, less solvent required.
Particle Size 5 µm1.7 µmHigher efficiency and resolution.
Flow Rate 1.0 mL/min0.4 mL/minReduced solvent consumption.
Analysis Time 10 - 15 minutes1 - 3 minutesSignificantly higher throughput.
System Pressure 1000 - 3000 psi8000 - 15000 psiRequires specialized UPLC system.
Solvent Usage (per run) ~10 - 15 mL~0.4 - 1.2 mLGreener and more cost-effective.

Column Chromatography for Diastereomeric Separation

This compound itself is a chiral molecule that exists as a pair of enantiomers. However, if the structure is modified to include a second chiral center, it can exist as diastereomers. The separation of diastereomers, which have different physical properties, is typically more straightforward than enantiomer separation and can often be achieved using standard chromatographic techniques like column chromatography.

The key to separating diastereomers is to exploit the subtle differences in their three-dimensional structures, which leads to differential interactions with the stationary phase. researchgate.net The success of the separation is highly dependent on the choice of both the stationary phase and the mobile phase.

For non-polar compounds like derivatives of this compound, a range of stationary phases can be screened. While standard silica gel or reversed-phase C18 materials are a starting point, stationary phases that offer different selectivity, such as those based on phenyl-hexyl or diphenyl ligands, can be particularly effective for separating closely related aromatic isomers. qub.ac.ukhalocolumns.com These phases can provide unique π-π interactions with the aromatic rings of the diastereomers, enhancing separation.

The mobile phase is typically a mixture of non-polar and moderately polar solvents, such as a hexane/ethyl acetate (B1210297) or hexane/dichloromethane (B109758) system for normal-phase chromatography on silica gel. The optimal solvent ratio is determined empirically, often using thin-layer chromatography (TLC) for rapid screening, to find a system that provides the largest possible difference in retention factor (Rf) between the diastereomers.

Table 4: General Strategy for Diastereomeric Separation by Column Chromatography

Step Action Stationary Phase Options Mobile Phase Options (Normal Phase) Rationale
1. Initial Screening Run TLC plates with different stationary phases and solvent systems.Silica Gel, Alumina, Phenyl-bonded SilicaHexane/Ethyl Acetate, Hexane/Dichloromethane, Toluene (B28343)/AcetoneTo quickly identify conditions that show any separation between the diastereomeric spots.
2. Method Optimization Fine-tune the solvent ratio of the most promising system from Step 1.Selected based on best TLC result.Vary solvent ratios (e.g., 95:5, 90:10, 85:15)To maximize the difference in Rf values (ΔRf) for optimal separation on the column.
3. Column Packing & Elution Pack a column with the selected stationary phase and elute with the optimized mobile phase.Selected based on best TLC result.Optimized from Step 2.Careful packing and slow elution are crucial for achieving good resolution between the closely eluting diastereomers.

Computational and Theoretical Studies of 1,3 Diphenylbutane

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework for investigating the electronic structure and properties of molecules. For diphenylbutane systems, these calculations offer insights into bonding, energy landscapes, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. DFT studies have been instrumental in exploring various characteristics of 1,3-diphenylbutane (B74984) and its related compounds.

Transition-State Comparison and Reaction Energetics

DFT studies are frequently employed to investigate reaction mechanisms by locating and characterizing transition states. This allows for the comparison of energy barriers and the determination of reaction energetics. For instance, computational modeling using DFT has been used to compare transition-state energies in reactions involving this compound or related compounds. DFT calculations can provide insight into reaction pathways and the relative favorability of different routes by analyzing the energies of reactants, products, and the transition states connecting them. researchgate.net The calculation of enthalpy and Gibbs free energy using DFT can indicate the favorability of a reaction and the energy involved. stackexchange.com Transition states are characterized by having exactly one imaginary frequency in a vibrational analysis, corresponding to the reaction coordinate. github.io

Conformational Energies and Barriers

Understanding the different spatial arrangements (conformers) of a molecule and the energy required to interconvert them is crucial for predicting its behavior. DFT calculations have been used to determine conformational energies and the energy barriers for rotation around single bonds in organic molecules, including those structurally related to this compound. uoa.gr Conformational analysis aims to identify all minimum energy structures on the potential energy surface. nih.gov Studies on related diphenylbutane derivatives have shown that the positioning of phenyl substituents influences conformational flexibility.

Electronic Effects on Regioselectivity

Regioselectivity refers to the preference for bond formation at a specific atom during a chemical reaction. DFT calculations can help elucidate the electronic factors that govern regioselectivity by analyzing parameters such as electron density distribution, frontier molecular orbitals, and global and local reactivity indices. imist.ma While studies specifically on the regioselectivity of reactions involving this compound using DFT were not extensively detailed in the search results, DFT is a standard tool for investigating regioselectivity in various organic reactions, such as 1,3-dipolar cycloadditions, by comparing the energetics of different reaction pathways leading to regioisomers. nih.govimist.manih.govias.ac.in The electronic nature of substituents can influence regioselectivity. researchgate.net

Calculation of Molecular Structures and Energetic Stability of Diastereomers

DFT is a valuable tool for optimizing molecular geometries and calculating the relative energies of different stereoisomers, including diastereomers. DFT calculations have been applied to determine the minimum structures and energetic stability of diastereomers in diphenylbutane systems. For a related compound, 2,3-diphenylbutane-1,4-diamine, high-level DFT calculations showed that the meso form was more stable than the chiral stereoisomers, attributed to differences in intramolecular interactions. researchgate.netsemanticscholar.orgresearchgate.net These calculations can help explain why certain diastereomers are formed preferentially in experimental procedures. semanticscholar.org

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are powerful tools used to investigate the behavior of molecules over time and to explore their accessible conformations. These methods rely on force fields to describe the potential energy of a system as a function of its atomic coordinates.

Force Field Comparisons (UFF, DREIDING, MM2, MMFF94, MM3, MM4)

Force fields are sets of parameters and equations used in molecular mechanics to calculate the potential energy of a molecular system. Different force fields employ varying functional forms and parameterizations, leading to differences in their accuracy and applicability for specific types of molecules and calculations. While a direct comparative study of multiple force fields specifically for this compound was not found, the performance of various force fields, including UFF, DREIDING, MM2, MMFF94, MM3, and MM4, has been evaluated for their ability to predict conformational energies and geometries of organic molecules more generally uoa.grresearchgate.netnih.govstanford.edufiu.edu.

Studies comparing these force fields on a range of organic molecules indicate that MM2, MM3, and MMFF94 often show strong performance in conformational analysis researchgate.net. MMFF94 is noted for being derived and parameterized through ab initio quantum-mechanical techniques and has shown good performance in predicting relative energies stanford.edu. MM3 and MM4 also include more complex cross terms in their potential energy functions, which can improve accuracy for certain systems nih.gov. In contrast, UFF (Universal Force Field) is often considered a more general force field and has shown weaker performance in some conformational analysis comparisons researchgate.net. DREIDING is another a broad-coverage force field designed for predicting structures and energies of organic, biological, and inorganic molecules. The choice of force field can significantly impact the results of molecular modeling and dynamics simulations, and the most appropriate force field depends on the specific chemical system and the properties being investigated.

Molecular Dynamics Simulations (e.g., Conformational Flexibility)

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems by simulating the motion of atoms and molecules based on the forces calculated from a force field rub.deresearchgate.net. These simulations can reveal information about conformational flexibility, transitions between different conformers, and interactions with a surrounding environment (e.g., solvent).

For molecules like this compound, which possess rotatable bonds, MD simulations can be used to explore the various possible conformations and their relative stabilities. The presence of phenyl groups and the flexible butane (B89635) backbone allows for significant conformational freedom. MD simulations can help to understand how temperature, solvent, and interactions with other molecules influence the preferred conformations and the dynamics of interconversion between them. While specific MD simulations of this compound were not detailed in the search results, molecular dynamics simulations have been applied to study the behavior of related diphenylbutane derivatives, such as this compound-1,3-diolate, in different matrices researcher.life. These studies highlight the utility of MD in understanding the dynamic behavior and interactions of this class of compounds.

Mechanistic Insights from Computational Data

Computational methods provide valuable insights into reaction mechanisms by allowing researchers to study transition states, activation energies, and the nature of intermediates that may be difficult to characterize experimentally.

Elucidation of Reactive Oxygen Species Formation

Computational studies have been employed to investigate the mechanisms of reactions involving this compound, including processes that may lead to the formation of reactive oxygen species (ROS). For instance, density functional theory (DFT) calculations have been used to study the oxidative cleavage of this compound, a process that can occur under certain conditions liverpool.ac.uk. These computational investigations aimed to understand the hydrogen atom transfer (HAT) reactions between this compound and various oxygen species, which are key steps in the formation of oxidized products and potentially ROS. The calculations helped to elucidate the energetics and feasibility of different reaction pathways, providing a theoretical basis for the observed reactivity. Reactive oxygen species themselves are highly reactive molecules formed by the partial reduction of molecular oxygen and play roles in various chemical and biological processes wur.nljournalijbcrr.comdiva-portal.org.

Investigation of Catalyst-Substrate Interactions

Computational chemistry is a valuable tool for understanding the interactions between catalysts and substrates, which are fundamental to catalytic reaction mechanisms. While direct computational studies focusing explicitly on the interaction of this compound as a substrate with specific catalysts were not extensively detailed, related research provides context.

For example, computational evidence, in conjunction with experimental data, has been used to support proposed mechanisms in nickel-catalyzed reactions where 2,3-diphenylbutane was observed as a product acs.org. These studies involved investigating the interactions of nickel complexes with alkyl halides, key steps leading to the formation of the coupled product. The computational analysis helped to understand the halide abstraction step and the subsequent interactions of the resulting nickel species with organic radicals acs.org.

Furthermore, computational modeling, including molecular mechanics and molecular dynamics calculations, has been utilized to evaluate the extraction properties of novel extractants for lanthanides researchgate.net. Although this study focused on extractant-metal interactions, it demonstrates the broader application of computational methods in understanding how organic molecules interact with other species, which is relevant to catalyst-substrate interactions. These computational approaches can help to elucidate binding modes, interaction energies, and the influence of the catalyst on the substrate's reactivity.

1,3 Diphenylbutane in Broader Academic Context and Derivatives Research

Role as a Model Compound in Chemical Research

1,3-Diphenylbutane (B74984) is frequently employed as a model compound to simulate and understand the behavior of more complex molecules and processes in chemical research.

In the study of polymer degradation, particularly that of polystyrene, this compound serves as a crucial model compound, representing the dimer or the smallest repeating unit of the polystyrene chain. nih.govcdnsciencepub.comscribd.com Research into the microbial degradation of polystyrene often utilizes this compound to elucidate the initial steps and mechanisms involved in the breakdown of the polymer chain ends. nih.govcdnsciencepub.comscribd.com Studies in soil and liquid enrichment cultures have demonstrated that microorganisms can metabolize this compound. nih.govcdnsciencepub.com This metabolism can initiate with the action of a monooxygenase enzyme, leading to the formation of hydroxylated intermediates such as 2-phenyl-4-hydroxyphenylbutane. nih.govcdnsciencepub.com Subsequent oxidative steps and potential ring fission, such as via the meta-fission pathway, can yield products like 4-phenylvaleric acid and other smaller fragments. nih.govcdnsciencepub.com The formation of phenylacetic acid is also suggested through further oxidation and decarboxylation reactions. nih.govcdnsciencepub.com Investigations have identified common soil bacteria, including species from the genera Bacillus, Pseudomonas, Micrococcus, and Nocardia, as being capable of carrying out these oxidative processes. nih.gov Furthermore, a sulfonated derivative, this compound sulfonate, has been used in studies comparing the biodegradability of polystyrene sulfonate by fungi like Gloeophyllum trabeum, highlighting its utility in assessing factors that may limit the biological degradation of polystyrene. nih.govresearchgate.net

This compound acts as a model substrate in photochemical oxidation studies, particularly those focused on developing methods for the chemical recycling and upcycling of polystyrene waste. liv.ac.ukliverpool.ac.ukresearchgate.netresearchgate.net These studies investigate the use of light and catalysts to break down polystyrene into valuable chemicals. For example, this compound has been used to explore acid-catalyzed aerobic oxidation under visible light irradiation. liv.ac.ukliverpool.ac.uk Under these conditions, this compound can undergo photochemical oxidation to produce compounds such as formic acid, benzoic acid, and acetophenone (B1666503). liv.ac.ukliverpool.ac.uk Quantitative analysis of the products formed during the oxidation of this compound suggests the involvement of multiple reaction pathways. liv.ac.ukliverpool.ac.uk Research indicates that singlet oxygen can play a role as a reactive intermediate in this degradation process, potentially initiating the reaction by abstracting a hydrogen atom from a tertiary C-H bond, which can lead to the formation of hydroperoxides and subsequent cleavage of carbon-carbon bonds through a radical mechanism. liverpool.ac.uk

Comparative Studies with Structural Isomers

Comparing the chemical behavior of this compound with its structural isomers is essential for understanding how the position of phenyl substituents influences reactivity and reaction pathways. The primary structural isomers of diphenylbutane are 1,1-diphenylbutane (B1605752), 1,2-diphenylbutane (B14750373), and 1,4-diphenylbutane (B89690), each differing in the attachment points of the two phenyl groups on the four-carbon chain.

Comparative studies, particularly under catalytic conditions, reveal distinct differences in the reactivity profiles of diphenylbutane isomers. Under catalysis by aluminum chloride (AlCl₃), this compound demonstrates a notable propensity for intramolecular cyclization, resulting in the formation of cyclic products, with 1-methylindan (B54001) being a significant product formed in a reported 64% yield. In contrast, under similar AlCl₃ catalytic conditions, 1,2-diphenylbutane primarily undergoes dealkylation reactions, leading to the cleavage of the alkyl chain from the aromatic ring, with dealkylation products observed in a reported 48% yield. This difference in the preferred reaction pathway highlights the significant impact of the phenyl group positions on the types of intermediates formed and the subsequent reaction outcomes.

While detailed comparative reactivity studies between this compound and 1,1-diphenylbutane in identical reactions are not extensively covered in the provided information, the synthesis and some general reactions of 1,1-diphenylbutane, such as oxidation, reduction, and electrophilic aromatic substitution, have been noted. uni.lu The presence of both phenyl groups on the same carbon in 1,1-diphenylbutane introduces greater steric hindrance compared to the 1,3-isomer, which would be expected to influence its reactivity in various chemical transformations.

The contrasting reactivities of this compound and 1,2-diphenylbutane under AlCl₃ catalysis provide clear evidence of positional effects on cyclization and dealkylation pathways. The higher yield of cyclization products observed for this compound (64%) compared to 1,2-diphenylbutane (30% cyclization) under AlCl₃ catalysis underscores how the 1,3 arrangement of phenyl groups facilitates intramolecular cyclization reactions. This arrangement allows for the formation of stable cyclic intermediates or transition states, leading to the preferential formation of five-membered rings like substituted indans. Conversely, the higher yield of dealkylation products from 1,2-diphenylbutane suggests that the intermediates formed from this isomer are more susceptible to fragmentation reactions that cleave the bond between the alkyl chain and the aromatic ring. These differences in reaction outcomes based on the phenyl group positions vividly illustrate the critical role of structural isomerism in determining the favored reaction pathways and product distributions in catalyzed organic reactions involving diphenylbutanes.

Research on this compound Derivatives and Related Compounds

The academic study of this compound extends to the investigation of its derivatives and structurally related compounds. These studies often focus on their synthesis, reactivity, and potential applications in diverse fields of chemistry.

Synthesis and Reactivity of 2,3-Diphenylsuccinonitrile

2,3-Diphenylsuccinonitrile is a compound structurally related to this compound derivatives. It can be synthesized from benzyl (B1604629) cyanide and benzaldehyde (B42025) in the presence of sodium cyanide. semanticscholar.org This compound serves as a precursor in the synthesis of other molecules, such as 2,3-diphenylbutane-1,4-diamine. semanticscholar.orgresearchgate.netresearchgate.net Research into 2,3-diphenylsuccinonitrile highlights synthetic routes and its role as an intermediate in the preparation of more complex organic structures. semanticscholar.org

Studies on 1,3-Dimethoxy-1,1-diphenylbutane Precursors

Studies have investigated 1,3-dimethoxy-1,1-diphenylbutane as a substrate in reactions such as metal-induced 1,3-elimination and cyclization. The precursor, 1,3-dimethoxy-1,1-diphenylbutane, can be synthesized by reacting the dilithium (B8592608) dianion of benzophenone (B1666685) with propylene (B89431) oxide (racemic or chiral) to form 1,1-diphenyl-1,3-butanediol, followed by methylation using sodium hydride and methyl iodide. Research in this area contributes to the understanding of elimination reactions and the synthesis of cyclic compounds. Studies have also explored electron transfer reactions from alkali metal surfaces to 1,3-dimethoxy-1,1-diphenylbutane, focusing on 1,3-elimination processes. cdnsciencepub.comcdnsciencepub.com

Preparation and Transformation of 2,3-Diphenylbutane-1,4-diamine Derivatives

2,3-Diphenylbutane-1,4-diamine is prepared from 2,3-diphenylsuccinonitrile via the corresponding bis-acetamide. semanticscholar.orgresearchgate.netresearchgate.net This diamine is a valuable precursor for synthesizing imines through condensation with various aldehydes. researchgate.netresearchgate.net High yields of imines can be obtained from this reaction. researchgate.netresearchgate.net The meso form of the diamine is stabilized by intramolecular hydrogen bonds compared to the chiral stereoisomers, as indicated by high-level DFT calculations. researchgate.netresearchgate.net

Ruthenium-Catalyzed Transformations to Bis-(1,3-dihydropyrrolone) Derivatives

Imines derived from 2,3-diphenylbutane-1,4-diamine, particularly those from cinnamaldehyde (B126680) derivatives, undergo transformation to bis-γ-lactams (bis-(1,3-dihydropyrrolone) derivatives) through a ruthenium-catalyzed reaction involving carbon monoxide and ethylene. semanticscholar.orgresearchgate.netresearchgate.net This catalytic reaction sequence involves C-H activation and leads to the formation of heterocyclic products. researchgate.net The selectivity in product formation can be influenced by the choice of solvent; nonpolar solvents generally favor lactam formation, while polar solvents enhance the yield of pyrrole (B145914) derivatives. researchgate.net

Investigations of 2,3-Dimethyl-2,3-diphenylbutane (B155905)

2,3-Dimethyl-2,3-diphenylbutane is a hydrocarbon with a unique structure. lookchem.com It has been investigated for its properties and applications, particularly in organic synthesis and material science. lookchem.com This compound is known to be a minor product formed during the thermal decomposition of dicumyl peroxide (DCP) through radical coupling reactions. medchemexpress.com It acts as a free radical initiator, promoting processes like cross-linking or decomposition in polymer polymerization, organic synthesis, and coal processing, thereby potentially enhancing material properties or reaction efficiency. medchemexpress.comresearchgate.net 2,3-Dimethyl-2,3-diphenylbutane has been utilized as an initiator in the preparation of diallyl orthophthalate (DAOP) prepolymers, improving the processability of thermoplastics. medchemexpress.comsemanticscholar.org Its impact on the oxidation stabilization of coal tar pitch has also been studied, where it acts as a free-radical initiator to promote cross-linking reactions. researchgate.net

Property Value Source
Melting Point 90-110°C lookchem.com
Boiling Point 306.1 °C at 760 mmHg lookchem.com
Flash Point 142.7 °C lookchem.com
Appearance White to yellow flakes, crystalline powder lookchem.comcoleparmer.com
Density 0.95 g/cm³ lookchem.com
Vapor Pressure 0.00143mmHg at 25°C lookchem.com
Refractive Index 1.534 lookchem.com
Water Solubility Insoluble lookchem.com

Synthesis of 1,3-Diphenyl-2-propen-1-one Derivatives

1,3-Diphenyl-2-propen-1-one derivatives, also known as chalcones, are organic compounds consisting of two aromatic rings linked by an alpha, beta-unsaturated carbonyl system. chemrevlett.com They are considered important intermediates in advanced chemistry. researchgate.net These derivatives can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, which is a common and often eco-friendly approach. chemrevlett.comnih.gov Other synthetic strategies involve Grignard reactions and oxidation reactions. researchgate.netnih.gov Chalcones serve as precursors for the synthesis of a wide range of compounds, including pyrazolines, thiazines, and pyrimidines. researchgate.net Research in this area focuses on developing efficient synthetic routes and exploring the diverse chemical transformations that these derivatives can undergo. chemrevlett.comresearchgate.netnih.govnih.govchemistryjournal.net

Application as a Chemical Marker

This compound has found application as a chemical marker in specific analytical contexts, particularly in the identification of contaminants. Research indicates its utility in analytical and biological studies for the identification of print-related contaminants in food packaging pharmaffiliates.comchemicalbook.comlookchem.com. In this capacity, this compound serves as a reference compound, aiding in the detection and analysis of specific substances that may migrate from printing materials into food products lookchem.com. Its unique chemical structure, featuring a butane (B89635) chain substituted with two phenyl groups, contributes to its distinct chromatographic and spectroscopic properties, making it suitable for identification purposes in complex matrices encountered in food packaging analysis lookchem.comontosight.ai.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for 1,3-Diphenylbutane in laboratory settings?

  • Methodological Answer : this compound can be synthesized via Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst in benzene. For isotopic labeling studies, ¹³C-labeled derivatives are synthesized through controlled reaction conditions, as demonstrated in the scrambling experiments of 1-phenylpropane-Z-¹³C . Post-synthesis purification often involves preparative gas chromatography (GC) to isolate the target compound from byproducts like 1-phenylbutane .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Gas Chromatography (GC) : Used to separate and quantify this compound from reaction mixtures .
  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR is critical for verifying isotopic labeling efficiency and positional integrity (e.g., distinguishing C-1 vs. C-2 labeling in the butane chain) .
  • Mass Spectrometry (MS) : Confirms molecular weight and isotopic distribution, particularly for ¹³C-labeled analogs .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Key Properties :

  • Molecular Formula : C₁₆H₁₈ (MW: 210.31 g/mol) .
  • Boiling Point : 295.1°C at 760 mmHg, requiring high-temperature distillation setups .
  • Density : 0.97 g/cm³, influencing solvent selection for liquid-phase reactions .
  • Vapor Pressure : 0.00274 mmHg at 25°C, indicating low volatility and stability under ambient conditions .

Advanced Research Questions

Q. How does isotopic labeling (e.g., ¹³C) elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Isotopic labeling studies (e.g., ¹³C at C-2 of the butane chain) reveal mechanistic pathways such as automerization. For example, AlCl₃-catalyzed reactions show ¹³C scrambling between C-1 and C-2 positions in recovered this compound, indicating dynamic bond reorganization . Mass spectrometry quantifies isotopic retention (e.g., 59% total ¹³C in products), while ¹³C NMR tracks positional fidelity .

Q. What role does this compound play in catalytic hydrogenation, and how are intermediates analyzed?

  • Methodological Answer : In hydrogenation reactions (e.g., acetophenone reduction), this compound acts as a stable intermediate. Mechanistic studies employ GC-MS to identify transient species like 1,3-Diphenylbutene (1,3-DPBE) and 1,3-Diphenylbutan-1-one (1,3-DPHBO). Kinetic analyses track hydrogenation rates under varying catalyst loads (e.g., amorphous alloys) .

Q. What are the microbial degradation pathways of this compound, and how are they quantified?

  • Methodological Answer : Microbial degradation by Pseudomonas strains involves oxidative cleavage of the aliphatic chain, yielding CO₂ and aromatic metabolites. Radiolabeled [¹⁴C]-1,3-Diphenylbutane is used to quantify degradation efficiency via scintillation counting of evolved ¹⁴CO₂. Aerobic batch cultures with controlled O₂ levels (e.g., 20–100% saturation) optimize degradation rates .

Q. How does this compound influence isotopic automerization in aromatic systems?

  • Methodological Answer : Contrary to smaller analogs (e.g., 1-phenylbutane), this compound does not inhibit ¹³C scrambling in 1-phenylpropane-Z-¹³C. Instead, it may enhance automerization under AlCl₃ catalysis, as observed in GC-MS and NMR analyses of recovered isotopologues . Molar ratios (e.g., 1:0.8 substrate:catalyst) are critical for maximizing label redistribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.